molecular formula C18H22N2O3 B2405393 N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide CAS No. 941964-34-7

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide

Cat. No.: B2405393
CAS No.: 941964-34-7
M. Wt: 314.385
InChI Key: KZYZXIBWSAGXFU-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a morpholine ring, a p-tolyl group, and a furan-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxylic acid, while substitution reactions could introduce various functional groups at the morpholine or furan rings .

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and furan-2-carboxamide analogs. Examples include:

  • N-(2-morpholinoethyl)furan-2-carboxamide
  • N-(2-morpholino-2-phenylethyl)furan-2-carboxamide

Uniqueness

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-14-4-6-15(7-5-14)16(20-8-11-22-12-9-20)13-19-18(21)17-3-2-10-23-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZXIBWSAGXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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